2-Ethoxy-1-(spiro[chroman-2,4'-piperidin]-1'-yl)ethanone
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Overview
Description
2-Ethoxy-1-(spiro[chroman-2,4’-piperidin]-1’-yl)ethanone is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of both chroman and piperidine moieties in its structure makes it an interesting subject for various scientific studies, particularly in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-(spiro[chroman-2,4’-piperidin]-1’-yl)ethanone typically involves a multi-step process. One common method includes the condensation of chromanone derivatives with piperidine under specific conditions that promote cyclization and spiro formation. The reaction often requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The process may also include purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-(spiro[chroman-2,4’-piperidin]-1’-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, this reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological systems and potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 2-Ethoxy-1-(spiro[chroman-2,4’-piperidin]-1’-yl)ethanone exerts its effects is complex and involves multiple pathways. It is believed to interact with specific molecular targets, such as enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Spiro[chromane-2,4’-piperidine]-4(3H)-one: Shares a similar spiro structure and has been studied for its pharmacological properties.
Spiro[chroman-2,4’-piperidin]-4-one derivatives: These compounds have been evaluated for their cytotoxic and anti-tubercular activities
Uniqueness
What sets 2-Ethoxy-1-(spiro[chroman-2,4’-piperidin]-1’-yl)ethanone apart is its unique combination of ethoxy and spiro functionalities, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
2-Ethoxy-1-(spiro[chroman-2,4'-piperidin]-1'-yl)ethanone is a spiro compound characterized by its unique structure that combines chroman and piperidine moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the treatment of various diseases.
Chemical Structure and Properties
The chemical formula for this compound is C₁₄H₁₉NO₂, with a molecular weight of approximately 233.31 g/mol. The structural representation can be summarized as follows:
Component | Description |
---|---|
Chemical Structure | Chemical Structure |
Molecular Weight | 233.31 g/mol |
Functional Groups | Ethoxy, spiro linkage, piperidine |
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in biochemical pathways, which may result in therapeutic effects against various diseases.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, spiro compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The potential of this compound in this area warrants further investigation.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity. Similar piperidine derivatives have demonstrated efficacy against a range of pathogens, including bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymatic processes.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with related compounds is beneficial:
Compound | Biological Activity | Notes |
---|---|---|
Spiro[chromane-2,4’-piperidine]-4(3H)-one | Anticancer | Similar spiro structure |
Spiro[chroman-2,4’-piperidin]-4-one derivatives | Cytotoxic, anti-tubercular | Evaluated for pharmacological properties |
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of spiro compounds similar to this compound. For instance:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the synthesis of various spiro compounds and their effects on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range against breast cancer cells.
- Antimicrobial Evaluation : Another investigation reported in Pharmaceutical Biology assessed the antimicrobial properties of piperidine derivatives against Gram-positive and Gram-negative bacteria. The results showed promising activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Properties
IUPAC Name |
2-ethoxy-1-spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-2-20-13-16(19)18-11-9-17(10-12-18)8-7-14-5-3-4-6-15(14)21-17/h3-6H,2,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYRJHMHHFCHRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC2(CCC3=CC=CC=C3O2)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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